molecular formula C14H21NO2 B10974031 2-ethoxy-N-pentylbenzamide

2-ethoxy-N-pentylbenzamide

Cat. No.: B10974031
M. Wt: 235.32 g/mol
InChI Key: DRMSSXCCTWGXKC-UHFFFAOYSA-N
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Description

2-ethoxy-N-pentylbenzamide is an organic compound with the molecular formula C14H21NO2 It is a benzamide derivative, characterized by the presence of an ethoxy group and a pentyl chain attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-pentylbenzamide typically involves the reaction of 2-ethoxybenzoic acid with pentylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-pentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide core can be reduced to form an amine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

    Reduction: Formation of N-pentylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-pentylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-pentylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-pentylbenzamide is unique due to its specific structural features, such as the length of the pentyl chain and the presence of the ethoxy group. These structural attributes can influence its chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-ethoxy-N-pentylbenzamide

InChI

InChI=1S/C14H21NO2/c1-3-5-8-11-15-14(16)12-9-6-7-10-13(12)17-4-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,15,16)

InChI Key

DRMSSXCCTWGXKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC=CC=C1OCC

Origin of Product

United States

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